Cas no 777040-68-3 (Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)- (9CI))
777040-68-3 structure
Product Name:Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)- (9CI)
CAS-nummer:777040-68-3
MF:C11H15NO
MW:177.242902994156
CID:552950
PubChem ID:10512782
Update Time:2025-04-19
Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)- (9CI) Chemische en fysische eigenschappen
Naam en identificatie
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- Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)- (9CI)
- (1S,2R)-2-phenylmethoxycyclobutan-1-amine
- 777040-68-3
- DTXSID50441060
- CS-0184238
- SCHEMBL21227466
- Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)-(9CI)
- (1S,2R)-2-Benzyloxycyclobutanamine
-
- Inchi: 1S/C11H15NO/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11+/m0/s1
- InChI-sleutel: PWZQZJTVISDNTA-WDEREUQCSA-N
- LACHT: O(CC1C=CC=CC=1)[C@@H]1CC[C@@H]1N
Berekende eigenschappen
- Exacte massa: 177.115364102g/mol
- Monoisotopische massa: 177.115364102g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 3
- Complexiteit: 154
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.3
- Topologisch pooloppervlak: 35.2Ų
Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)- (9CI) Gerelateerde literatuur
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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